Enzyme Inhibition Profile: SIRT2 Activity Comparison
The compound has been shown to inhibit human Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, distinguishing it from analogs lacking this specific activity . While a direct quantitative comparison for the exact compound is not available in the identified primary literature, reports indicate it acts as a SIRT2 inhibitor . In contrast, related pyrimidine derivatives are often optimized for other targets, such as orexin receptors or specific kinases [1], highlighting the target-specific nature of this scaffold. The SIRT2 inhibition potential is further supported by its structural class, as other potent and selective SIRT2 inhibitors containing the 4,6-dimethylpyrimidin-2-yl core have been reported with IC50 values as low as 42 nM [2].
| Evidence Dimension | SIRT2 Inhibitory Activity |
|---|---|
| Target Compound Data | Confirmed SIRT2 inhibitor (qualitative) |
| Comparator Or Baseline | Analogs from the same pyrimidine class, such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative 28e, with IC50 = 42 nM [2] |
| Quantified Difference | Not available for the target compound; class-level inference suggests potential for SIRT2-targeted activity distinct from other pyrimidine derivatives. |
| Conditions | Enzymatic assay (SIRT2 deacetylase activity) |
Why This Matters
For researchers investigating SIRT2 biology or screening for sirtuin modulators, this compound's reported activity provides a specific, albeit preliminary, basis for selection over other pyrimidine derivatives lacking any reported SIRT2 interaction.
- [1] US Patent US10011595B2. Orexin receptor antagonists. View Source
- [2] J. Yang et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur. J. Med. Chem. 2017, 134, 230-241. View Source
